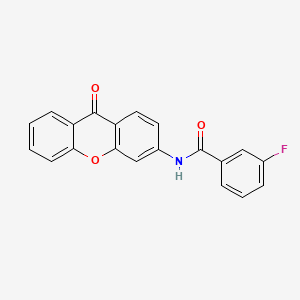
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, another common feature in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Compounds with pyrazole derivatives and pyrimidine derivatives have been explored for their potential as antimicrobial and anticancer agents. A series of novel pyrazole derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin and showed good to excellent antimicrobial activity. This suggests that structurally related compounds could serve similar biomedical applications, potentially including the compound (Hafez, Abdel-Rhman B. A. El-Gazzar, Al-Hussain, 2016).
Drug Formulation for Poorly Soluble Compounds
Research into the development of precipitation-resistant solution formulations for poorly water-soluble compounds aimed at increasing in vivo exposure suggests the relevance of studying compound solubility and formulation. This research is indicative of the broader pharmaceutical applications in enhancing the bioavailability of potential drug candidates, including those with similar chemical properties (Burton et al., 2012).
Imaging Agents for Parkinson's Disease
Synthesis and characterization of compounds for imaging applications, such as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlight the importance of chemical synthesis in developing diagnostic tools. This suggests that related compounds might find applications in the imaging and diagnosis of neurological diseases (Wang, Gao, Xu, Zheng, 2017).
Development of New Synthetic Methodologies
The synthesis of novel thieno-fused bicyclic compounds through new enaminone containing scaffolds showcases the potential of chemical compounds in advancing synthetic organic chemistry. This research might inform the synthetic strategies applicable to the compound of interest, especially in the context of developing new materials or bioactive molecules (Mabkhot et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and is involved in the production and growth of blood cells .
Mode of Action
The compound is believed to work by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .
Biochemical Pathways
It is known that jak2 is involved in several signaling pathways, including theJAK-STAT signaling pathway , which plays a crucial role in cell proliferation, differentiation, cell migration and apoptosis .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound might contribute to its pharmacokinetic properties . Pyrrolidine is a versatile scaffold used widely in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
The result of the compound’s action is likely related to its inhibition of JAK2. By blocking JAK2, the compound could potentially regulate the production and growth of blood cells, thereby affecting conditions where JAK2 is overactivated .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Furthermore, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-7-10(21-17-16-7)11(19)18-3-2-9(6-18)20-12-14-4-8(13)5-15-12/h4-5,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZDHBUAVLQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
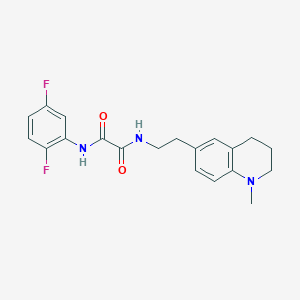
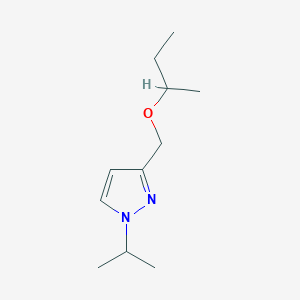
![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)
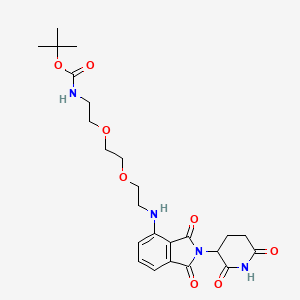
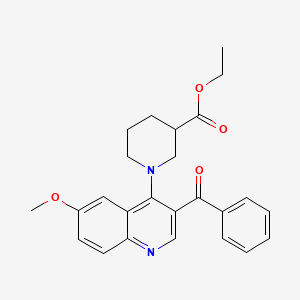
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
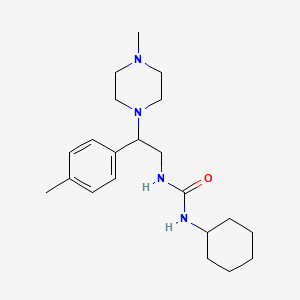
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

